![molecular formula C15H20N2 B14597335 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61007-21-4](/img/structure/B14597335.png)
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a 2,3-dimethylphenyl group attached to a butyl chain, which is further connected to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:
Formation of the 2,3-dimethylphenylbutyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization with formamide and an acid catalyst to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazoles.
Scientific Research Applications
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,6-Dimethylphenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butyl chain also adds to its distinct properties compared to other imidazole derivatives.
Properties
CAS No. |
61007-21-4 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylphenyl)butyl]imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-14(10-17-9-8-16-11-17)15-7-5-6-12(2)13(15)3/h5-9,11,14H,4,10H2,1-3H3 |
InChI Key |
QMLKWXWXMPEZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


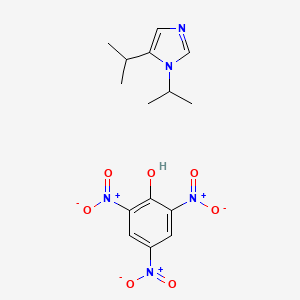
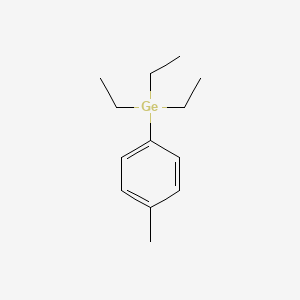

![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
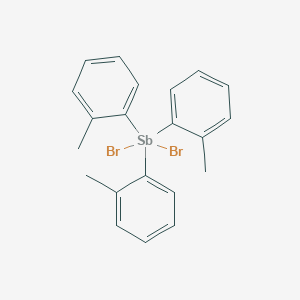

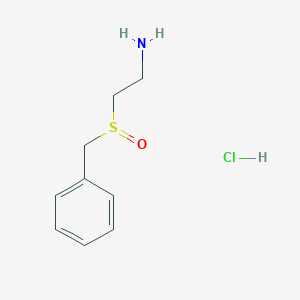
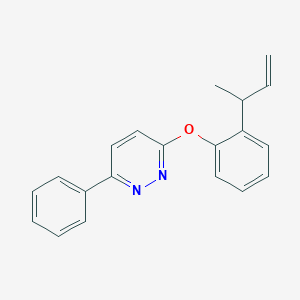
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)


